molecular formula C9H10N4 B12835834 (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

Cat. No.: B12835834
M. Wt: 174.20 g/mol
InChI Key: FDLWUPPSUSTXML-UHFFFAOYSA-N
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Description

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives where the methanamine group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine is unique due to the presence of both imidazole and pyridine rings, which allows it to participate in a wide range of chemical reactions and interactions. Its methanamine group also provides additional reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H,6,10H2

InChI Key

FDLWUPPSUSTXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)CN

Origin of Product

United States

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